Decyl(trimethyl)silane
Description
Overview of Organosilane Chemistry and its Broader Research Context
Organosilane chemistry is a field that investigates compounds containing carbon-silicon bonds. These compounds are notable for their unique chemical and physical properties, which differ significantly from their purely organic counterparts. The silicon atom, being larger and less electronegative than carbon, imparts distinct characteristics to the molecules it is a part of. This leads to applications in a wide array of fields, from materials science and surface chemistry to organic synthesis and pharmaceuticals. anshulchemicals.commdpi.com
Organosilanes are broadly categorized based on the organic and inorganic functional groups attached to the silicon atom. mdpi.com They can act as coupling agents, adhesion promoters, and crosslinking agents, and are fundamental in the production of silicones. mdpi.com Their versatility stems from the ability to tailor their properties by modifying the organic substituents, making them a subject of continuous research and development.
Academic Relevance of Long-Chain Alkyltrimethylsilanes
Long-chain alkyltrimethylsilanes, such as Decyl(trimethyl)silane, are of particular academic interest due to their amphiphilic nature, possessing both a nonpolar alkyl chain and a less polar trimethylsilyl (B98337) group. This structure makes them valuable in the study of self-assembled monolayers, surface modification, and as non-polar standards in chromatography. The long alkyl chain influences properties like viscosity, boiling point, and solubility, providing a model system for investigating the impact of chain length on the physicochemical behavior of organosilanes.
The study of these compounds contributes to a deeper understanding of intermolecular forces, surface phenomena, and the behavior of molecules at interfaces. Their ability to form ordered layers on various substrates is a key area of research, with potential applications in nanotechnology, electronics, and biocompatible materials. nih.gov
Historical Development and Evolution of Research on Silane (B1218182) Compounds
The journey of silane chemistry began in the mid-19th century. In 1857, German chemists Heinrich Buff and Friedrich Wöhler are credited with the first synthesis of silane (SiH₄) by reacting hydrochloric acid with aluminum silicide. This discovery laid the groundwork for exploring the silicon analogues of hydrocarbons.
The early 20th century saw significant advancements, particularly with the work of Frederic Kipping, who is often considered the father of silicone chemistry. His extensive research on organosilicon compounds paved the way for the industrial production of silicones. The development of direct synthesis methods for organochlorosilanes in the 1940s further propelled the field, leading to the wide availability of silane precursors and a surge in research and applications.
Scope and Objectives of Academic Inquiry Pertaining to this compound
While broad research into long-chain alkyltrimethylsilanes is extensive, specific academic inquiry focusing solely on this compound is more niche. The primary objectives of such research generally fall into the following categories:
Synthesis and Characterization: Developing efficient and selective methods for the synthesis of high-purity this compound and characterizing its physical and spectroscopic properties.
Physicochemical Properties: Investigating properties such as boiling point, density, refractive index, and viscosity to understand the influence of the decyl group.
Surface Modification: Studying the formation and properties of self-assembled monolayers of this compound on various substrates like silica (B1680970) and metals to create hydrophobic surfaces. researchgate.net
Chromatographic Studies: Utilizing this compound as a model compound to understand the retention behavior of long-chain alkylsilanes in gas and liquid chromatography.
Interactive Data Tables
Physical and Chemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₃H₃₀Si |
| Molecular Weight | 214.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18414-75-0 |
| Appearance | Liquid |
| Boiling Point | 244.7 °C at 760 mmHg |
| Density | 0.769 g/cm³ |
| Flash Point | 87.3 °C |
Computed Properties of this compound nih.gov
| Descriptor | Value |
| XLogP3-AA | 6.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 9 |
| Exact Mass | 214.21167749 |
| Monoisotopic Mass | 214.21167749 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 14 |
| Complexity | 113 |
Structure
3D Structure
Properties
CAS No. |
18414-75-0 |
|---|---|
Molecular Formula |
C13H30Si |
Molecular Weight |
214.46 g/mol |
IUPAC Name |
decyl(trimethyl)silane |
InChI |
InChI=1S/C13H30Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
InChI Key |
WTZBVIIGQDJARG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for Decyl Trimethyl Silane
Direct Synthesis Routes via Hydrosilylation Reactions
The most direct and atom-economical method for synthesizing decyl(trimethyl)silane is the hydrosilylation of 1-decene (B1663960) with trimethylsilane (B1584522). This reaction involves the addition of the silicon-hydrogen bond of trimethylsilane across the carbon-carbon double bond of 1-decene. The process is typically catalyzed by transition metal complexes.
Reaction Scheme: CH₂(CH₂)₇CH=CH₂ + H-Si(CH₃)₃ → CH₃(CH₂)₉Si(CH₃)₃
Catalytic Systems in Hydrosilylation for Alkylsilane Formation
A variety of catalytic systems have been developed to promote the hydrosilylation of alkenes, with applicability to the synthesis of this compound. These catalysts are crucial for achieving high yields and selectivity under mild conditions.
Platinum-Based Catalysts : Platinum complexes are the most widely used and commercially significant catalysts for hydrosilylation. nbinno.com Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with divinyltetramethyldisiloxane) are classic examples that demonstrate high activity. nbinno.compleiades.online These catalysts are known for their efficiency, but their cost and the potential for platinum contamination in the final product are notable drawbacks. smolecule.com Photoactivated platinum catalysts, such as certain Pt(II) salicylaldimine complexes, offer temporal control over the curing process in silicone manufacturing. nih.gov
Other Noble Metal Catalysts : Complexes of other precious metals like rhodium, ruthenium, and iridium also effectively catalyze hydrosilylation. nbinno.com For instance, certain ruthenium complexes can catalyze the hydrosilylation of terminal alkynes to furnish α-vinylsilanes. nih.gov While efficient, these catalysts share the same economic and environmental concerns as platinum.
Earth-Abundant Metal Catalysts : To address the limitations of noble metal catalysts, significant research has focused on developing systems based on more abundant and less expensive transition metals. Complexes of iron, cobalt, and nickel have emerged as promising alternatives. nih.gov For example, α-diimine nickel catalysts have been shown to be highly active for the anti-Markovnikov hydrosilylation of alkenes with tertiary silanes. smolecule.com These catalysts can achieve high yields and selectivity, making them a more sustainable option for large-scale industrial applications. smolecule.com
Table 1: Comparison of Catalytic Systems for Alkene Hydrosilylation
| Catalyst Type | Common Examples | Advantages | Disadvantages |
|---|---|---|---|
| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and reliability, well-established. | High cost, potential for product contamination, environmental concerns. smolecule.com |
| Other Noble Metals | Rhodium, Ruthenium, Iridium complexes | High efficiency, can offer different selectivity. | High cost, similar drawbacks to platinum. nbinno.com |
| Earth-Abundant Metals | Iron, Cobalt, Nickel complexes | Lower cost, more sustainable, reduced environmental impact. smolecule.comnih.gov | May require specific ligand design, can be sensitive to air and moisture. |
Mechanistic Investigations of Hydrosilylation in this compound Synthesis
The mechanism of transition metal-catalyzed hydrosilylation has been extensively studied, with the Chalk-Harrod mechanism being the most widely accepted model, especially for platinum catalysts. nbinno.compleiades.online This mechanism provides a framework for understanding the formation of this compound from 1-decene and trimethylsilane.
The key steps of the Chalk-Harrod mechanism are:
Oxidative Addition : The Si-H bond of the hydrosilane (trimethylsilane) adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex (e.g., a Pt(II) species). nbinno.compleiades.online
Olefin Coordination : The alkene (1-decene) coordinates to the metal complex.
Migratory Insertion : The coordinated alkene inserts into the metal-hydride (M-H) bond. This step determines the regioselectivity of the reaction.
Reductive Elimination : The final alkylsilane product, this compound, is eliminated from the metal center, regenerating the active catalyst for the next cycle. nbinno.com
A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silyl (M-Si) bond instead of the M-H bond. pleiades.onlinesmolecule.com This alternative pathway is often invoked to explain the formation of side products or different regioselectivity observed with certain catalysts, particularly those based on iron and cobalt. nbinno.com
Regio- and Stereoselectivity Control in Hydrosilylation
For terminal alkenes like 1-decene, hydrosilylation can theoretically yield two regioisomers: the linear anti-Markovnikov product (this compound) and the branched Markovnikov product (1-trimethylsilyl-decane).
Anti-Markovnikov Selectivity : The vast majority of catalytic systems, especially those based on platinum, rhodium, and certain nickel catalysts, strongly favor the formation of the linear, or anti-Markovnikov, product. smolecule.comnih.gov In the synthesis of this compound, this means the silicon atom attaches to the terminal carbon (C1) of the 1-decene chain. This selectivity is generally explained by steric factors during the migratory insertion step of the Chalk-Harrod mechanism, where the less-substituted carbon of the double bond preferentially approaches the metal center.
Markovnikov Selectivity : While less common, catalysts that produce the branched, or Markovnikov, isomer have been developed. This is an area of growing research interest.
The hydrosilylation reaction is typically a syn-addition, meaning the silicon and hydrogen atoms add to the same face of the double bond. However, for a simple, non-chiral alkene like 1-decene, this aspect of stereoselectivity does not result in stereoisomers in the final this compound product.
Functional Group Transformations and Derivatization Approaches
The synthesis of derivatives of this compound involves the introduction of functional groups, which can be achieved either by using a pre-functionalized alkene in the hydrosilylation reaction or by modifying the alkyl chain after the silane (B1218182) has been attached.
Strategies for Alkyl Chain Functionalization Prior to or Following Silane Formation
Functionalization Prior to Silylation : This is the more common and versatile strategy. It involves synthesizing a 1-decene molecule that already contains the desired functional group at a specific position, often at the end of the chain (the ω-position). For example, a precursor like 10-bromo-1-decene (B1332156) or 10-hydroxy-1-decene (with the hydroxyl group protected if necessary) could be used. The hydrosilylation of this functionalized alkene with trimethylsilane would then yield the corresponding terminally functionalized this compound. This approach allows for a wide variety of functional groups to be incorporated.
Functionalization Following Silylation : Modifying the this compound molecule directly is more challenging due to the general inertness of the C-H bonds in the alkane chain. wikipedia.org While certain radical halogenation or oxidation reactions could potentially introduce functionality, they often lack selectivity and can lead to a mixture of products. Therefore, this approach is less synthetically useful for creating specifically derivatized molecules.
Synthesis of Precursors and Intermediates for this compound Derivatives
The key to creating derivatives of this compound lies in the synthesis of appropriately functionalized precursors, primarily substituted 1-decene molecules.
Synthesis of Halo-decenes : Terminal haloalkanes can be converted to terminal alkenes via dehydrohalogenation using a strong base. libretexts.org For example, a longer-chain dihalide could be partially reacted to create a halo-alkene. The synthesis of vicinal dihalogenated compounds from alkenes is also possible using haloperoxidases, which could then be manipulated to form a functionalized alkene precursor. nih.gov
Synthesis of Alkenes with Terminal Functional Groups : A common strategy for introducing a terminal functional group is to start with a bifunctional molecule. For instance, a diol like 1,10-decanediol (B1670011) could be selectively mono-protected, the remaining hydroxyl group converted to a leaving group (like a tosylate or bromide), and then an elimination reaction performed to generate the terminal alkene. The protecting group can then be removed after the hydrosilylation step.
Another important class of precursors are derivatives of the silane itself. For example, using a different hydrosilane in the reaction with 1-decene, such as decyl(trimethoxy)silane, can introduce different reactivity at the silicon center. nbinno.comsmolecule.com The trimethoxy groups are hydrolytically sensitive and can react with surfaces containing hydroxyl groups to form stable covalent bonds, a property utilized in surface modification applications. nbinno.comethz.ch
Green Chemistry Principles in this compound Synthesis
The synthesis of organosilicon compounds, including this compound, is increasingly being guided by the principles of green chemistry. This involves a shift away from traditional synthetic methods that may use hazardous reagents or produce significant waste, towards more atom-economical and environmentally friendly processes. A key focus in the green synthesis of this compound is the catalytic hydrosilylation of 1-decene with trimethylsilane. This reaction, in which a silicon-hydrogen bond adds across the carbon-carbon double bond of the alkene, is inherently atom-economical as it incorporates all atoms of the reactants into the final product.
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for producing this compound primarily centers on improving the safety and efficiency of the hydrosilylation reaction while minimizing environmental impact. Key strategies include the move towards solvent-free reaction conditions and the use of organocatalysis.
Solvent-free synthesis is a significant advancement in green chemistry, as it eliminates the environmental and safety hazards associated with volatile organic solvents. researchgate.net The reaction between 1-decene and trimethylsilane can, under certain catalytic conditions, be performed neat, thereby reducing waste and simplifying product purification. organic-chemistry.org
Organocatalysis, the use of small organic molecules to catalyze reactions, presents another avenue for the green synthesis of silanes. nih.gov While much of the research has focused on the synthesis of silatranes, the principles can be extended to other organosilanes. researchgate.netnih.gov These metal-free catalysts can offer milder reaction conditions and avoid the potential for metal contamination in the final product. rsc.org
Chemical Reactivity and Mechanistic Studies of Decyl Trimethyl Silane
Investigation of Silicon-Carbon Bond Stability and Reactivity
The silicon-carbon (Si-C) bond is a defining feature of organosilicon compounds, and its stability is a key determinant of their chemical reactivity. In decyl(trimethyl)silane, the Si-C bond between the silicon atom and the decyl group is generally stable under many conditions, but it can be cleaved under specific circumstances. The inertness of unactivated Si-C(sp³) bonds has historically limited the use of simple tetraalkylsilanes in organic synthesis. acs.org However, recent advancements have demonstrated methods for the chemoselective cleavage of these bonds. acs.org
The stability of the Si-C bond can be influenced by several factors, including the nature of the substituents on the silicon atom and the reaction conditions. For instance, theoretical studies on organosilanes have shown that the stability of the Si-C bond is dependent on the position of the silyl (B83357) group on an aromatic ring and the acidity or basicity of the reaction medium. rsc.org While this compound lacks an aromatic ring, these findings highlight the sensitivity of the Si-C bond to its chemical environment.
Cleavage of the Si-C bond in tetraalkylsilanes can be achieved using strong electrophiles. One notable method involves the use of iodine tris(trifluoroacetate), which can chemoselectively cleave Si-C(sp³) bonds in unactivated tetraalkylsilanes under mild conditions. acs.org Mechanistic studies, including NMR experiments and density functional theory (DFT) calculations, suggest a concerted process where the alkyl group is transferred from the silicon to the iodine(III) center with simultaneous formation of a Si-O bond. acs.org This reaction ultimately allows for the conversion of the alkyl group into an alcohol via subsequent oxidation, demonstrating a way to utilize tetraalkylsilanes as stable synthetic precursors. acs.org
The presence of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), can activate the silicon atom and facilitate the cleavage of the Si-C bond. researchgate.net This is due to the formation of a hypervalent silicon species, which weakens the Si-C bond and makes it more susceptible to cleavage. nih.gov
Table 1: Representative Conditions for Si-C Bond Cleavage in Alkylsilanes
| Reagent/Condition | Substrate Type | Outcome | Reference |
| Iodine tris(trifluoroacetate) | Unactivated tetraalkylsilanes | Chemoselective Si-C(sp³) cleavage | acs.org |
| H₂O₂ / Fluoride ion | Organosilanes | Oxidation to alcohols | nih.gov |
| Trifluoroacetic acid | Sterically hindered arylsilanes | Cleavage of Si-aryl bond | |
| Metal ions (in basic media) | Bipyridine organosilanes | Promotion of Si-C cleavage | rsc.org |
This table presents general conditions for Si-C bond cleavage in various alkylsilanes, as specific data for this compound is limited. The principles are expected to be applicable.
Role of the Trimethylsilyl (B98337) Group in Reaction Mechanisms
The trimethylsilyl (TMS) group, -Si(CH₃)₃, plays a multifaceted role in the chemical reactivity of this compound. It can act as a protecting group and exert significant electronic and steric effects that influence reaction pathways and product distributions.
The trimethylsilyl group is widely employed as a protecting group for various functional groups in organic synthesis, although in the case of this compound, the focus is on the reactivity of the Si-C bond itself rather than protecting another functional group on the decyl chain. However, the principles of silyl group chemistry are relevant. The TMS group is known for its chemical inertness under many conditions, which allows for transformations elsewhere in a molecule. rsc.org
Deprotection, or the cleavage of the Si-C bond, can be achieved under specific conditions. As mentioned earlier, fluoride-based reagents are highly effective for cleaving Si-C bonds. This is a common strategy for removing silyl protecting groups.
The steric bulk of the trimethylsilyl group is a significant factor in its reactivity. The large molecular volume of the TMS group can hinder the approach of reagents to the silicon atom and adjacent parts of the molecule. rsc.org This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, the steric influence of the trimethylsilyl group has been well-documented in various organic reactions, affecting outcomes in reactions like Peterson olefinations. researchgate.net
Table 2: Electronic and Steric Properties of the Trimethylsilyl Group
| Property | Description | Consequence for Reactivity |
| Electronic Effect | Electron-donating via σ-π hyperconjugation | Stabilization of adjacent carbocations |
| Steric Effect | Large molecular volume | Hinders approach of reagents, influences stereoselectivity |
Reactions Involving the Decyl Chain
While much of the reactivity of this compound centers around the silicon atom, the long alkyl chain is also capable of undergoing chemical transformations.
The functionalization of the decyl chain in the presence of the trimethylsilyl group allows for the introduction of new functional groups, expanding the synthetic utility of this compound. Given the relative inertness of C-H bonds in an alkane chain, these functionalizations often require reactive intermediates, such as radicals or strong oxidizing agents.
Long-chain alkylsilanes have been utilized for surface modification, where the alkyl chain provides hydrophobicity. nih.gov While this application focuses on surface chemistry, the underlying principles of alkyl chain reactivity are relevant.
Radical reactions provide a powerful means to functionalize the otherwise unreactive C-H bonds of the decyl chain. The generation of a carbon-centered radical on the decyl chain opens up possibilities for a variety of transformations.
Photocatalysis has emerged as a mild and efficient method for generating radicals. For instance, decatungstate photocatalysis can be used for the direct C-H functionalization of alkanes. nih.govnih.gov In this process, an excited state of the photocatalyst abstracts a hydrogen atom from the alkane, generating an alkyl radical. nih.gov This radical can then be trapped by various reagents to introduce new functional groups. The regioselectivity of this hydrogen atom transfer is often influenced by steric and electronic factors, with a preference for the most accessible or electronically activated C-H bonds. nih.gov
While specific studies on the radical functionalization of this compound are scarce, the principles of radical C-H activation in long-chain alkanes are well-established and are expected to apply. The trimethylsilyl group would likely remain intact under many radical conditions, allowing for selective modification of the decyl chain.
Hydrolytic Stability and Condensation Reactions of Silanes
The hydrolytic stability of silanes is a critical aspect of their chemistry, governing their persistence and reactivity in the presence of water. This process typically involves the cleavage of a silicon-functional group bond by water, leading to the formation of a silanol (B1196071) (a compound containing a Si-OH group). The subsequent condensation of these silanol intermediates can then form siloxane linkages (Si-O-Si).
For many organosilanes, particularly those with hydrolyzable groups like alkoxy or chloro groups, hydrolysis is a primary reaction pathway. For instance, an alkoxysilane (R-Si(OR')3) readily reacts with water to form a silanetriol (R-Si(OH)3) and alcohol (R'OH). These silanetriol intermediates are often unstable and can undergo intermolecular condensation to form polysiloxane networks.
However, this compound belongs to the class of tetraorganosilanes (R4Si), where the silicon atom is bonded to four carbon atoms. The silicon-carbon bond is generally considered to be hydrolytically stable under neutral conditions. The trimethylsilyl group, in particular, is known for its robust nature and resistance to hydrolysis. Therefore, the formation of a silanol intermediate, such as decyl(trimethyl)silanol, from the direct hydrolysis of the silicon-decyl or silicon-methyl bond in this compound is not a favored or spontaneous process under normal conditions.
Theoretically, if decyl(trimethyl)silanol were to be formed through an alternative synthetic route, it would be expected to undergo condensation. Trialkylsilanols (R3SiOH) can condense to form disiloxanes (R3Si-O-SiR3) and water. This reaction is typically reversible and can be influenced by factors such as temperature and the presence of catalysts.
While direct hydrolysis of the Si-C bond in this compound is unlikely under standard conditions, several factors are known to influence the hydrolysis and condensation kinetics of silanes in general. These factors would become relevant if conditions were harsh enough to promote such reactions or if one were considering the reactivity of a related, more labile silane (B1218182).
Table 1: Factors Affecting Silane Hydrolysis and Condensation
| Factor | Effect on Hydrolysis | Effect on Condensation | General Observations |
| pH | The rate is slowest at a neutral pH of around 7. It is catalyzed by both acids (pH < 4) and bases (pH > 8). google.com | The rate is generally slowest in the acidic pH range and increases as the pH becomes more alkaline. google.com | For many applications, acidic conditions are used to promote hydrolysis while minimizing rapid condensation. researchgate.net |
| Temperature | An increase in temperature generally accelerates the rate of hydrolysis. | An increase in temperature also typically increases the rate of condensation. | Thermal management can be a tool to control the overall process. |
| Catalysts | Acids, bases, and certain metal compounds can act as catalysts. | Catalysts for hydrolysis often also catalyze condensation reactions. google.com | The choice of catalyst can be critical in directing the reaction towards the desired products. |
| Solvent | The nature of the solvent can influence the solubility of the silane and the availability of water, thereby affecting reaction rates. | The solvent can also affect the stability of the silanol intermediates and the rate of their condensation. | Co-solvents are often used to manage reactivity. |
| Steric Hindrance | Bulky substituents on the silicon atom can hinder the approach of water molecules, slowing the rate of hydrolysis. | Steric effects around the silicon atom can also influence the rate of condensation. | The large decyl group in this compound would be expected to impart significant steric hindrance. |
| Concentration | Higher concentrations of silane and water can lead to faster reaction rates. | Higher concentrations of silanol intermediates will generally lead to faster condensation. | Dilution can be used to slow down the reaction kinetics. |
In the specific case of this compound, the primary factor contributing to its high hydrolytic stability is the inherent strength of the silicon-carbon bonds. The non-polar nature of the long decyl chain would also lead to very low solubility in water, further limiting any potential interaction with water molecules at the silicon center.
Advanced Applications in Materials Science and Engineering
Surface Modification and Functionalization Strategies
Surface modification using silanes, a process often termed silanization, is a fundamental technique for altering the chemical and physical properties of a substrate's surface. Decyl(trimethyl)silane is particularly effective in strategies aimed at controlling adhesion, surface energy, and molecular assembly.
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. gelest.comwikipedia.org Silanes are common precursors for SAM formation due to the strong, stable covalent bonds they form with hydroxylated surfaces such as silicon wafers, glass, and metal oxides. gelest.comwikipedia.org The process involves the chemisorption of the silane (B1218182) headgroup onto the substrate, followed by the organization of the alkyl chains. wikipedia.org
For silanes with hydrolyzable groups, such as decyltrimethoxysilane, the formation of well-ordered SAMs is critical for applications in advanced interconnects. researchgate.net The process generally involves two steps: an initial rapid adsorption of molecules onto the surface, followed by a slower organization phase where the alkyl tails arrange into a densely packed, ordered monolayer. wikipedia.org The long decyl chains of molecules like this compound align due to van der Waals forces, creating a uniform, non-polar surface. These SAMs can act as ultra-thin barrier layers, modify electronic properties of surfaces, and serve as model substrates for studying cell adhesion. researchgate.netnih.gov
In composite materials, the interface between the inorganic reinforcement (e.g., silica (B1680970), glass fibers) and the organic polymer matrix is often a point of failure. Silane coupling agents are used to improve the chemical bonding and stress transfer across this interface, thereby enhancing the mechanical durability of the composite. nih.govmdpi.com
Silanization is a powerful method for precisely controlling the surface energy and wettability of a material. dtic.mil By grafting a layer of this compound onto a hydrophilic surface, the surface properties can be dramatically altered. The long, non-polar decyl chains form a low-energy surface that repels water. This transforms an initially hydrophilic (water-attracting) surface into a highly hydrophobic (water-repelling) one. gelest.com
This effect is quantifiable through water contact angle (WCA) measurements. An unmodified hydrophilic surface like silica exhibits a WCA near 0°, indicating complete wetting. After modification with a long-chain alkylsilane, the WCA can increase to well over 100°, signifying a transition to a hydrophobic state. nih.gov This tailored wettability is crucial for applications such as anti-fouling coatings, water-repellent textiles, and controlling fluid flow in microfluidic devices.
Table 1: Effect of Alkyl Silane Modification on Surface Wettability of SiO₂
| Silane Modifier | Alkyl Chain Length | Water Contact Angle (WCA) | Surface Character |
| Unmodified SiO₂ | N/A | 0° | Hydrophilic |
| Trichlorohexylsilane | C6 | 126° | Hydrophobic |
| n-Octyltriethoxysilane | C8 | >150° | Superhydrophobic |
| Trichlorododecylsilane | C12 | 138° | Hydrophobic |
| Trichlorooctadecylsilane | C18 | 142° | Hydrophobic |
This table presents representative data showing how modifying a hydrophilic silica surface with alkylsilanes of varying chain lengths, including those similar in function to this compound, dramatically increases the water contact angle, indicating a shift to a hydrophobic surface. Data synthesized from findings in references nih.govmdpi.comnih.gov.
Nanomaterial Integration and Hybrid Systems
The integration of nanomaterials like nanoparticles and carbon nanotubes into polymer matrices is a key strategy for developing next-generation materials. However, the tendency of nanoparticles to agglomerate hinders their potential. Surface modification with silanes like this compound is essential for overcoming this challenge. mdpi.com
To ensure homogenous dispersion within a polymer matrix, the surface of nanomaterials must be made compatible with the surrounding polymer. nih.gov Silanization is a widely used method to achieve this. For silica nanoparticles, which have abundant surface hydroxyl groups, silanes can be readily grafted. researchgate.net For other materials like carbon nanotubes (CNTs), an initial oxidation step is often required to create reactive hydroxyl or carboxylic acid groups on their surface. researchgate.netresearchgate.net
Once reactive sites are available, this compound can be attached. The silane forms a covalent bond with the nanoparticle surface, while the outward-projecting decyl chains create a hydrophobic, organophilic shell around the nanomaterial. nih.govmdpi.com This modification prevents the nanoparticles from clumping together due to strong inter-particle forces and improves their interaction with a non-polar polymer matrix. nih.govnih.gov This functionalization is critical for applications in drug delivery, where modified silica nanoparticles show improved biocompatibility, and in advanced electronics. nih.govmdpi.com
Silane-modified nanocomposites are hybrid materials that incorporate silane-functionalized nanofillers into a polymer matrix. The silane surface treatment is crucial for achieving the desired property enhancements. semanticscholar.org By improving the dispersion of the nanofiller and strengthening the interfacial adhesion, the silane treatment allows for effective stress transfer from the polymer matrix to the reinforcing nanoparticles. mdpi.com
For example, modifying cellulose (B213188) nanofibers with an alkyl silane was shown to improve their dispersion in a poly(3-hydroxybutyrate) (PHB) matrix, leading to a nanocomposite with significantly better thermal and mechanical properties. nih.gov Similarly, silica nanoparticles modified with long-chain alkylsilanes show improved dispersion in a polypropylene (B1209903) matrix, resulting in nanocomposites with enhanced toughness and yield strength. nih.gov These advanced nanocomposites are used in a wide range of applications, from high-performance coatings to structural components in the automotive and aerospace industries.
Table 2: Impact of Silane Surface Modification on Mechanical Properties of Nanocomposites
| Nanocomposite System | Filler Modification | Filler Dispersion | Key Mechanical Property Improvement |
| PP / SiO₂ | Unmodified | Poor (agglomerated) | Baseline |
| PP / SiO₂ | Alkyl Silane (C16) | Improved | Toughness significantly enhanced |
| PHB / CNF | Unmodified | Poor | Baseline |
| PHB / CNF | n-octyltriethoxy silane | Homogeneous | Storage Modulus increased by 122% |
This table illustrates the significant improvement in mechanical properties achieved by incorporating silane-modified nanofillers into polymer matrices, as reported in studies on polypropylene (PP) and poly(3-hydroxybutyrate) (PHB) nanocomposites. Data synthesized from findings in references nih.govnih.gov.
Polymeric Materials and Polymer Science
The application of organosilanes in polymer science is a robust field, with these compounds serving various roles from coupling agents to surface modifiers. The specific characteristics of this compound make it an interesting candidate for tailoring polymer properties.
This compound as a Monomer or Comonomer in Polymerization
Currently, there is limited direct evidence in peer-reviewed literature of this compound being used as a primary monomer to form a homopolymer. Its structure, lacking a polymerizable functional group like a vinyl or an epoxy group, precludes it from participating in common addition or ring-opening polymerization reactions.
However, it is conceivable that this compound could be chemically modified to introduce a polymerizable moiety. For instance, functionalization of the decyl chain could create a monomer suitable for various polymerization techniques. The properties of the resulting polymer would be significantly influenced by the long alkyl chain, likely imparting increased hydrophobicity and flexibility.
While not a direct monomer, silanes can sometimes act as chain transfer agents in certain polymerization reactions, which can control the molecular weight of the resulting polymer. epo.orggoogle.com In such a scenario, the this compound fragment would terminate a polymer chain. This would introduce the decyltrimethylsilyl group at the end of the polymer chain, thereby modifying the polymer's surface properties and solubility.
Table 1: Potential Polymerization Strategies Involving Modified this compound
| Polymerization Strategy | Hypothetical Monomer Structure | Expected Polymer Characteristics |
| Free Radical Polymerization | Decyl(trimethyl)silyl methacrylate | Increased hydrophobicity, lower glass transition temperature, improved solubility in nonpolar solvents. |
| Ring-Opening Polymerization | Epoxidized this compound | Flexible polymer backbone, potential for further functionalization at the hydroxyl group. |
| Polycondensation | Dihydroxy-terminated this compound | Formation of polyesters or polyethers with flexible, hydrophobic segments. |
Post-Polymerization Modification with Silane Functionalities
Post-polymerization modification is a versatile technique to introduce specific functionalities onto a pre-existing polymer backbone. google.comgoogle.com This approach allows for the synthesis of a wide array of functional polymers from a common precursor. While direct reactions involving the inert C-H bonds of the decyl group or the stable trimethylsilyl (B98337) group of this compound are challenging, this silane could be employed in modification strategies if the polymer backbone contains reactive sites.
For example, a polymer with pendant reactive groups, such as hydroxyl or amino groups, could potentially be functionalized with a derivative of this compound. This would involve modifying the silane to contain a reactive group that can couple with the polymer. This method would effectively graft the decyltrimethylsilyl moieties onto the polymer, significantly altering its surface properties. Such modifications are known to increase the hydrophobicity of polymer surfaces. researchgate.netjustia.com
Table 2: Hypothetical Post-Polymerization Modification Reactions with this compound Derivatives
| Polymer Backbone | Reactive Group on Polymer | Modified this compound Reagent | Resulting Functionality |
| Poly(vinyl alcohol) | -OH | Isocyanato-decyl(trimethyl)silane | Urethane linkage with pendant decyltrimethylsilyl groups. |
| Poly(acrylic acid) | -COOH | Hydroxy-decyl(trimethyl)silane (via esterification) | Ester linkage with pendant decyltrimethylsilyl groups. |
| Poly(glycidyl methacrylate) | Epoxide | Amino-decyl(trimethyl)silane | Ring-opened epoxide with secondary amine and decyltrimethylsilyl group. |
Influence of Silane Structure on Polymer Microstructure and Performance
The incorporation of this compound, either as a comonomer or through post-polymerization modification, would have a pronounced effect on the polymer's microstructure and, consequently, its performance characteristics. The long, flexible decyl chain would act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) and increasing the polymer's flexibility.
The nonpolar nature of the decyl group would significantly increase the hydrophobicity of the polymer. This can be advantageous for applications requiring water repellency or reduced surface energy. The presence of these alkyl chains can also disrupt polymer chain packing, leading to a more amorphous microstructure and affecting properties like crystallinity and mechanical strength.
Table 3: Predicted Influence of this compound Incorporation on Polymer Properties
| Property | Predicted Effect | Rationale |
| Glass Transition Temperature (Tg) | Decrease | The flexible decyl chains increase free volume and chain mobility. |
| Surface Energy/Wettability | Decrease/Increase in Hydrophobicity | The nonpolar decyl groups orient at the surface, repelling water. researchgate.net |
| Crystallinity | Decrease | The bulky side chains can disrupt the regular packing of polymer chains. |
| Thermal Stability | Potential Increase | Silane moieties can sometimes enhance the thermal stability of polymers. Current time information in Bangalore, IN. |
| Mechanical Strength | Potential Decrease | The plasticizing effect of the decyl chains may reduce tensile strength and modulus. |
| Solubility | Increased in nonpolar solvents | The hydrophobic nature of the decyl groups enhances solubility in organic media. |
Catalytic Roles and Micellar Chemistry
Decyl(trimethyl)silane in Micellar Catalysis
Micellar catalysis utilizes the unique microenvironment of micelles—aggregates of surfactant molecules in a solution—to accelerate chemical reactions. nih.gov While this compound itself is not a surfactant, as it lacks a distinct hydrophilic head group, it can be chemically modified to form a cationic surfactant. For instance, functionalization could yield a quaternary ammonium (B1175870) salt bearing the decyl(trimethyl)silyl group. Such a hypothetical molecule would be amphiphilic, possessing a positively charged head and a long hydrophobic tail, enabling the formation of cationic micelles in aqueous solutions. nih.gov
Formation and Characterization of Silane-Based Cationic Micelles
Cationic surfactants, such as the well-studied alkyl trimethylammonium halides, self-assemble in water above a specific concentration known as the critical micelle concentration (CMC). nih.govbioline.org.br This process is driven by the hydrophobic effect, which causes the nonpolar decyl tails to aggregate in the core of the micelle, while the polar cationic head groups are exposed to the aqueous solvent. bioline.org.br The resulting micelles are typically spherical, with a hydrophobic core that can solubilize nonpolar reactants and a positively charged surface, the Stern layer, that can attract anionic species. strath.ac.uknih.gov
The formation and properties of these micelles can be characterized by several techniques:
Conductivity Measurements: A sharp change in the slope of conductivity versus surfactant concentration indicates the CMC. bioline.org.brresearchgate.net
Spectroscopy (NMR and FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy can confirm the structure of the synthesized surfactant and provide insights into the micellar environment. nih.govnih.gov
Microscopy (TEM): Transmission Electron Microscopy can visualize the size and shape of the micelles. nih.gov
Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of the micellar aggregates in solution.
The table below compares the properties of known cationic surfactants, which would be analogous to a hypothetical this compound-based surfactant.
| Surfactant | Alkyl Chain Length | Head Group | Typical CMC (in water) | Aggregation Number |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | -N(CH₃)₃⁺ | ~1 x 10⁻³ M | 60-100 |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | -N(CH₃)₃⁺ | ~1.5 x 10⁻² M | ~50 |
| Hypothetical Decyl-TMS-Quat | 10 | -Si(CH₃)₂-R-N(CH₃)₃⁺ | Expected > 1.5 x 10⁻² M | Expected < 50 |
Data compiled from various sources on surfactant properties. The properties for the hypothetical surfactant are extrapolated based on trends showing that CMC increases and aggregation number decreases with shorter alkyl chain length. nih.gov
Hydrolytic Efficiency in Micellar Systems
Cationic micelles are well-known catalysts for various reactions, particularly the hydrolysis of esters. ias.ac.in The rate of hydrolysis of esters like p-nitrophenyl acetate (B1210297) is significantly enhanced in the presence of cationic micelles such as cetyltrimethylammonium bromide (CTAB). nih.govacs.org This catalytic effect arises from two main factors:
Concentration Effect: The hydrophobic micellar core solubilizes the ester, increasing its local concentration relative to the bulk solution. nih.gov
Electrostatic Stabilization: The positively charged micellar surface (Stern layer) attracts and stabilizes the negatively charged hydroxide (B78521) nucleophile (OH⁻) and the negatively charged tetrahedral intermediate formed during the hydrolysis reaction. ias.ac.in
In a system using a hypothetical cationic silane-based micelle, a similar enhancement of hydrolytic efficiency would be expected. The micelle would concentrate the ester substrate in its core while the cationic surface would attract hydroxide ions, thereby accelerating the reaction. The efficiency of such a catalytic system can be evaluated using kinetic models like the pseudophase model, which treats the micellar and aqueous phases as distinct regions. nih.govnih.gov Studies on various cationic surfactants have shown rate enhancements of several orders of magnitude for ester cleavage reactions. nih.gov For example, the hydrolysis of p-nitrophenyl esters is effectively catalyzed by micelles containing an imidazole (B134444) group, where the micellar environment enhances the nucleophilicity of the catalyst. rsc.orgrsc.org
Role of Silane (B1218182) Derivatives in Homogeneous and Heterogeneous Catalysis
Silanes play a crucial role as more than just precursors for surfactants; they are integral to the design of both homogeneous and heterogeneous catalysts.
Ligand Design for Transition Metal Catalysis Involving Silanes
In homogeneous catalysis, ligands bound to a central metal atom are critical for controlling the catalyst's activity, selectivity, and stability. Silyl (B83357) ligands (where the silicon atom is directly bonded to the metal) and silylene ligands are recognized for their unique electronic properties. rsc.orgrsc.org Silyl groups are strong σ-donors, which can increase the electron density on the metal center, influencing its reactivity in catalytic cycles like hydrosilylation, cross-coupling, and C-H functionalization. rsc.orgrsc.org
| Ligand Type | Metal | Catalytic Reaction | Role of Silane Moiety |
| (α-Diimine)Ni | Nickel | Alkene Hydrosilylation | Stabilizes low-valent Ni center |
| (NSiDMQ)Ir | Iridium | Cross-Dehydrogenative Coupling | Part of a chelating ligand, influences catalytic performance through agostic interactions acs.org |
| (Silyl)Rh | Rhodium | Hydrofunctionalization | Acts as a strong σ-donor to modulate metal reactivity rsc.org |
| (Silylene)Fe | Iron | Hydrosilylation | Stabilizes low-valent metal center, participates in the catalytic cycle rsc.org |
Support Materials Functionalized with this compound for Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. rsc.org Inorganic materials like silica (B1680970) (SiO₂) are common catalyst supports due to their high surface area and thermal stability. youtube.com The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be chemically modified using organosilanes. gelest.com
This compound, or more typically a reactive analogue like decyl(trichloro)silane or decyl(trimethoxy)silane, can be used to functionalize the surface of silica. gelest.comajol.info The silane reacts with the surface silanol groups to form stable covalent Si-O-Si bonds. nih.gov This process grafts the decyl groups onto the silica surface, transforming the normally hydrophilic support into a hydrophobic one. chalmers.se
This surface modification is crucial for several catalytic applications:
Creating a Hydrophobic Environment: A hydrophobic support can be advantageous for reactions involving nonpolar substrates in aqueous media, effectively concentrating the reactants near the active sites.
Catalyst Immobilization: The functionalized surface can serve as a platform for anchoring catalytically active metal nanoparticles or complexes. rsc.orgnih.gov
Improving Catalyst Dispersion: Modifying the support can prevent the aggregation of catalytic species, maintaining high activity over time.
Cross-Dehydrogenative Coupling Reactions Involving Silanes
Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that forms a new bond by joining two C-H, or a C-H and a heteroatom-H bond, with the formal loss of a hydrogen molecule. wikipedia.orgrsc.org These reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials. wikipedia.org
Silanes, particularly hydrosilanes (containing an Si-H bond), are important reagents in many CDC reactions. A notable example is the iridium-catalyzed cross-dehydrogenative coupling of secondary amines with hydrosilanes to form N-silylamines. acs.orgnih.govcsic.es In these reactions, an iridium complex catalyzes the formation of a Si-N bond and releases H₂ gas. acs.org
The catalytic cycle typically involves the oxidative addition of the Si-H bond to the iridium center. wikipedia.org The specific silane used can significantly influence the reaction's efficiency. Research has shown that iridium(III) complexes bearing specialized NSi-type ligands are highly effective catalysts for this transformation. acs.orgresearchgate.net For instance, the complex [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] has demonstrated very high catalytic performance for the coupling of N-methylaniline and HSiMe₂Ph. acs.orgnih.gov The silane not only acts as a reactant but its substituents can be part of the ligand framework, directly influencing the catalyst's performance through electronic and steric effects. acs.org
| Catalyst | Amine | Silane | Product | Conditions |
| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] (0.25 mol%) | N-Methylaniline | HSiMe₂Ph | N-(dimethyl(phenyl)silyl)-N-methylaniline | Room Temperature |
| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] (1 mol%) | Pyrrolidine | HSiMe₂Ph | 1-(Dimethyl(phenyl)silyl)pyrrolidine | Room Temperature |
| Calcium/NHC Complex | Bulky Amines | Various Hydrosilanes | N-Silylamines | Mild Conditions |
Data sourced from studies on iridium-catalyzed and other metal-catalyzed CDC reactions. acs.orgresearchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Decyl(trimethyl)silane, providing unambiguous information about the hydrogen, carbon, and silicon atomic environments.
In the ¹H NMR spectrum of this compound, the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group are highly shielded due to the lower electronegativity of silicon compared to carbon. This results in a characteristic sharp singlet peak at a chemical shift (δ) value very close to 0 ppm, the reference standard being tetramethylsilane (B1202638) (TMS). wikipedia.orgbiorxiv.org This signal typically integrates to nine protons.
The protons of the decyl chain exhibit predictable chemical shifts consistent with a long-chain alkane.
The terminal methyl group (-CH₃) of the decyl chain appears as a triplet at approximately 0.88 ppm.
The methylene (B1212753) group adjacent to the silicon atom (-Si-CH₂-) is observed as a multiplet around 0.5 ppm.
The remaining methylene groups (-CH₂-) of the decyl chain produce a large, overlapping multiplet signal in the region of 1.2-1.4 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.0 | Singlet | 9H |
| -Si-CH₂- | ~0.5 | Multiplet | 2H |
| -(CH₂)₈- | ~1.2 - 1.4 | Multiplet | 16H |
| -CH₂-CH₃ | ~0.88 | Triplet | 3H |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Proton-decoupled spectra show a distinct signal for each chemically non-equivalent carbon atom.
The carbon atoms of the trimethylsilyl group (-Si(CH₃)₃) typically resonate at a low chemical shift, around -2.0 ppm.
The carbon of the methylene group directly attached to the silicon atom (-Si-CH₂-) appears at approximately 16.5 ppm.
The carbons of the long alkyl chain appear in the typical alkane region (14-34 ppm). The terminal methyl carbon (-CH₃) is found at approximately 14.1 ppm, while the other methylene carbons show distinct signals, with the one closest to the silicon being the most shielded after the alpha-carbon. oregonstate.edulibretexts.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| -Si(CH₃)₃ | ~ -2.0 |
| -Si-CH₂- | ~ 16.5 |
| -CH₂-CH₃ | ~ 14.1 |
| Other -(CH₂)₈- | ~ 22.7 - 34.1 |
²⁹Si NMR spectroscopy is a highly specific technique for characterizing the silicon center. Since this compound is a tetraalkylsilane, its ²⁹Si NMR spectrum is expected to show a single sharp resonance. The chemical shift for such compounds typically falls in the range of 0 to +5 ppm relative to TMS. pascal-man.comhuji.ac.il This single peak confirms the presence of only one type of silicon environment in the molecule, consistent with the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups and bond vibrations within the this compound molecule.
The FT-IR and Raman spectra of this compound are dominated by vibrations associated with its alkyl and trimethylsilyl moieties.
C-H Stretching: Strong absorption bands are observed in the 2850-2960 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the decyl chain. nih.gov
Si-C Vibrations: The trimethylsilyl group gives rise to several characteristic vibrations. A strong, sharp band appears around 1250 cm⁻¹ corresponding to the symmetric deformation of the Si-(CH₃)₃ group. The Si-C stretching vibrations are typically observed in the region of 840-860 cm⁻¹ and around 750 cm⁻¹. researchgate.netgelest.com
Table 3: Key Vibrational Frequencies for this compound| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| Si-CH₃ Symmetric Deformation | ~ 1250 | Strong |
| Si-C Stretch | 840 - 860 | Strong |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.
Under electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z 214 may be observed, but it is often of low abundance or absent altogether. The fragmentation pattern is highly characteristic of alkylsilanes.
A very common and often the base peak in the spectrum is the [M-15]⁺ ion at m/z 199, which results from the loss of a methyl group (-CH₃) from the trimethylsilyl moiety to form a stable trimethylsilyl cation. nih.govresearchgate.net
Another significant fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which appears at m/z 73.
Fragmentation of the decyl chain can also occur, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org
Compound Index
Chromatographic Separation Techniques
While GC-MS is often the preferred method, liquid chromatography techniques can also be applied for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex matrices.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.
In RP-HPLC, the stationary phase is hydrophobic (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). This compound, being hydrophobic, would interact strongly with the stationary phase and would require a high percentage of organic solvent in the mobile phase to elute from the column. Detection can be challenging as the molecule lacks a chromophore for UV-Vis detection. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary. thermofisher.com
However, the analysis of reactive organosilanes by HPLC can be problematic. Residual, unreacted silanol (B1196071) groups (Si-OH) on the silica-based stationary phase can potentially interact with or hydrolyze the analyte. ictsl.net Furthermore, some studies have found that certain silanes can be too reactive with common HPLC mobile phases, making GC-MS a more robust choice. diva-portal.org
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Typical Setting |
| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Column Temp. | 30-40 °C |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used specifically for characterizing polymers. It separates molecules based on their hydrodynamic volume, or size in solution. This method would not be used for the analysis of the monomer this compound itself, but it is the primary technique for analyzing its polymer derivatives.
If this compound were used as a monomer or a chain-terminating agent in the synthesis of polysiloxanes or other silicon-containing polymers, GPC would be essential for determining the resulting polymer's molecular weight distribution. This distribution includes key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which critically influence the polymer's physical properties.
The analysis involves dissolving the polymer in a suitable solvent (such as toluene (B28343) for many polysiloxanes) and passing it through a column packed with porous gel. spectrabase.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. The system is calibrated with polymer standards of known molecular weights to create a calibration curve from which the molecular weight distribution of the unknown sample can be determined.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of Decyl(trimethyl)silane. These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) conformation of the molecule and to describe the distribution and energies of its electrons.
The optimized geometry of this compound would reveal precise bond lengths, bond angles, and dihedral angles. The long decyl chain is expected to adopt a low-energy, all-trans conformation to minimize steric hindrance. The electronic properties derived from these calculations are crucial for understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
For an alkylsilane like this compound, the HOMO is typically localized along the alkyl chain's sigma bonds, while the LUMO is often associated with the silicon atom and its substituents. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Model Alkylsilane (Note: Data is illustrative and based on typical values for similar long-chain organosilanes.)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | Indicates chemical stability and resistance to electronic excitation. A large gap suggests high stability. |
Molecular Dynamics Simulations of Silane (B1218182) Self-Assembly and Interfacial Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly valuable for investigating its behavior in condensed phases, such as its self-assembly into monolayers on surfaces and its interactions at interfaces. nih.govacs.org
In a typical MD simulation of this compound self-assembly on a silica (B1680970) substrate, a force field (a set of parameters describing the potential energy of the system) is chosen to model the interactions between the silane molecules and the surface atoms. researchgate.net The simulation would track the trajectories of each atom over a set period, allowing for the observation of how the molecules organize on the surface. Key findings from such simulations on similar long-chain alkylsilanes reveal that the molecules arrange themselves to maximize van der Waals interactions between their alkyl chains and to form a dense, ordered layer. acs.org
Parameters that can be extracted from these simulations include:
Tilt Angle: The average angle the alkyl chains make with respect to the surface normal.
Layer Thickness: The thickness of the resulting self-assembled monolayer (SAM).
Gauche Defect Density: The number of non-trans conformations in the alkyl chains, which indicates the degree of disorder in the monolayer. bohrium.com
Surface Coverage: The density of molecules on the substrate. researchgate.net
These simulations have shown that the quality and ordering of the SAM are highly dependent on factors like surface preparation and the density of silanol (B1196071) groups on the silica surface. nih.gov The insights gained are crucial for applications where this compound might be used to modify surface properties, such as in creating hydrophobic coatings.
Computational Modeling of Reaction Pathways and Catalytic Mechanisms
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For many organosilanes, the most important reactions are hydrolysis and condensation, which are the basis for the formation of siloxane polymers and self-assembled monolayers on hydroxylated surfaces. researchgate.netresearcher.lifegelest.com
Theoretical calculations can map out the potential energy surface for these reactions, identifying the transition states and calculating the activation energies for each step. The hydrolysis of a related alkyltrialkoxysilane, for instance, typically proceeds in a step-wise manner where the alkoxy groups are sequentially replaced by hydroxyl groups, forming silanols. afinitica.comresearchgate.net Computational studies have elucidated the role of catalysts, such as acids or bases, in lowering the activation barriers for these steps.
The subsequent condensation reaction, where silanols react with each other or with surface hydroxyl groups to form Si-O-Si (siloxane) bonds, can also be modeled. researchgate.net These models can predict the kinetics of the reaction and how factors like pH and solvent affect the reaction rates. researchgate.net By understanding the energetics of these pathways, it is possible to predict the most favorable conditions for the desired surface modification or polymerization process.
Structure-Reactivity Relationships from Computational Approaches
By combining the insights from quantum chemical calculations and reaction modeling, it is possible to establish structure-reactivity relationships. These relationships explain how the molecular structure of a silane influences its chemical reactivity.
For this compound, computational approaches would highlight several key relationships:
Steric Effects: The bulky trimethylsilyl (B98337) head group and the long decyl chain can sterically hinder the approach of reactants to the silicon center. This can influence the rates of hydrolysis and condensation compared to smaller silanes.
Electronic Effects: The electron-donating nature of the alkyl chain can affect the polarity of the Si atom and its bonds. Quantum chemical calculations can quantify these effects through analysis of atomic charges and molecular orbitals.
Reactivity Descriptors: Parameters derived from DFT, such as the HOMO-LUMO gap and the Fukui function, can be used to predict the reactivity of different sites within the molecule. For instance, the analysis of these descriptors can confirm that the silicon center is the most likely site for nucleophilic attack during hydrolysis.
Studies on a range of organosilanes have shown that the nature of the organic substituent has a significant impact on the hydrolysis and condensation kinetics. afinitica.com Longer alkyl chains, for example, can influence the organization of the molecules at an interface, which in turn affects the accessibility of the reactive sites for subsequent condensation reactions. These computational insights are invaluable for the rational design of organosilanes with tailored reactivity for specific applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Decyl(trimethyl)silane and its Analogs
The primary industrial synthesis for compounds like this compound is the hydrosilylation of an alkene (1-decene) with a corresponding silane (B1218182) (trimethylsilane). For decades, this process has been dominated by platinum-based catalysts, such as Speier's and Karstedt's catalysts. researchgate.netdigitellinc.com While effective, the high cost, toxicity, and potential for product contamination by these precious metals have spurred significant research into alternatives.
Future synthetic methodologies are focused on developing catalysts based on earth-abundant and less expensive transition metals. researchgate.net Research highlights several promising directions:
Iron, Cobalt, and Nickel Catalysts: There is a growing trend to replace platinum with first-row transition metals. nih.gov For instance, nickel-based catalysts, such as in-situ generated Ni(OᵗBu)₂, have shown high activity for the anti-Markovnikov hydrosilylation of dec-1-ene, achieving yields up to 88%. nih.gov Similarly, cobalt complexes are being explored for their high catalytic activity and selectivity. researchgate.net
Advanced Noble Metal Catalysts: Beyond simple replacement, research is also aimed at designing more robust noble metal catalysts. Iridium-based catalysts, for example, are being developed to overcome the functional group incompatibility of traditional platinum catalysts. digitellinc.com These new catalysts show higher tolerance to sulfur or nitrogen-containing compounds and can achieve higher selectivity, reducing the formation of by-products. digitellinc.com
Metal-Free Catalysis: An emerging frontier is the development of metal-free hydrosilylation reactions, which would represent a paradigm shift in sustainability and cost-effectiveness. While still in early stages for this class of reaction, this area holds significant long-term potential.
This shift towards new catalytic systems aims to make the synthesis of this compound and its analogs more economical, sustainable, and capable of producing highly functionalized materials with greater precision.
Exploration of Advanced Applications in Niche Materials Science Sectors
The unique properties of this compound—namely its long, non-polar alkyl chain coupled with a silicon anchor—make it an ideal candidate for surface modification. While its use as a hydrophobic agent is well-established, future research is targeting more advanced applications in specialized sectors of materials science.
Energy Harvesting: Silane-modified nanomaterials are being investigated for use in triboelectric nanogenerators (TENGs). acs.org The functionalization of nanomaterials with silanes can improve their dispersion and interfacial compatibility within polymer matrices, enhancing the performance and stability of these energy-harvesting devices. acs.org
Microelectronics: In the semiconductor industry, alkylsilanes are crucial for creating self-assembled monolayers (SAMs) that act as passivation layers. These ultra-thin coatings can selectively block the deposition of materials in area-selective deposition (ASD) processes, a key technique for manufacturing next-generation integrated circuits. The hydrophobic nature of the decyl group provides an effective barrier in these applications.
The table below summarizes key research findings in these niche application areas.
Interactive Table: Research Findings in Niche Applications of Alkylsilanes
| Research Area | Key Finding | Potential Impact on this compound |
|---|---|---|
| Energy Harvesting (TENGs) | Silane modification improves the dispersion of nanomaterials in polymer composites, enhancing device performance. acs.org | Use as a surface modifier for fillers in TENGs to improve efficiency and durability. |
| Advanced Composites | Silane coupling agents create strong interfacial adhesion between inorganic fillers and polymer matrices. nih.gov | Application as a coupling agent to enhance the mechanical strength of high-performance composites. |
| Microelectronics (ASD) | Alkylsilane SAMs can passivate surfaces like SiO₂ to enable selective deposition on patterned wafers. | Use to form robust, hydrophobic passivation layers for advanced semiconductor manufacturing. |
Integration of this compound in Bio-Inspired and Biomimetic Systems
Bio-inspired and biomimetic systems seek to replicate the functionality and design principles of biological systems to create novel materials and technologies. xmu.edu.cn Nature utilizes hydrophobic molecules and self-assembly to create water-repellent surfaces (the "lotus effect"), cell membranes, and other complex structures. This compound is well-suited for integration into such systems due to its ability to form well-ordered, hydrophobic SAMs.
Future research in this area includes:
Biomimetic Surfaces: Using this compound to create superhydrophobic surfaces that mimic those found on lotus (B1177795) leaves. These surfaces have potential applications in self-cleaning coatings, anti-fouling materials for marine applications, and low-friction surfaces for microfluidic devices.
Hybrid Organic-Inorganic Materials: Organically modified silanes are key precursors in sol-gel processes that create hybrid materials. nih.govproquest.com By integrating this compound, researchers can create materials with controlled porosity and surface chemistry, mimicking the complex structures of biological materials like bone or diatoms. nih.govproquest.com
Drug Delivery and Biosensing: While not a direct application, the principles of using long-chain silanes to control surface properties are relevant. Functionalized analogs of this compound could be used to create specific binding sites on biosensor surfaces or to control the hydrophobicity of drug delivery nanoparticles, mimicking the targeted interactions seen in biology. proquest.comacs.org
The core idea is to move beyond simply using the compound as a water repellent and instead leverage its self-assembling properties to build complex, functional systems inspired by nature. xmu.edu.cn
Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques
A fundamental understanding of how this compound molecules arrange themselves on a surface and how they interact with their environment is crucial for optimizing their performance. While classical methods provide bulk properties, future research is increasingly relying on advanced, surface-sensitive spectroscopic techniques to gain molecular-level insights.
In-Situ Vibrational Spectroscopy: Techniques like Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) allow researchers to monitor the formation of alkylsilane monolayers in real-time. Studies using this method have revealed that molecules like those with decyl chains initially adsorb onto a surface in a disordered state before gradually aligning into a more ordered, upright configuration as surface coverage increases.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical state of atoms at a surface. It can be used to confirm the covalent attachment of the silane to a substrate and to quantify the density of molecules on the surface. acs.org This is particularly important for creating mixed monolayers with controlled ratios of different functional groups. acs.org
Sum Frequency Generation (SFG) Spectroscopy: SFG is a non-linear optical technique that is highly sensitive to molecular order at interfaces. It can provide detailed information about the orientation and conformation of the decyl chains within a monolayer, helping to elucidate the structure of the assembled film.
These advanced methods provide a much clearer picture of the silanization process, moving from a "black box" approach to a detailed, mechanistic understanding of monolayer formation and structure.
Computational and Data-Driven Approaches in Silane Research
Alongside experimental work, computational modeling and data-driven methods are becoming indispensable tools in silane research. These approaches can predict material properties, guide experimental design, and accelerate the discovery of new materials.
Machine Learning (ML) and AI: A significant emerging trend is the use of machine learning to analyze large datasets and predict the performance of silane molecules. In one study, MD simulations were used to generate data on the mechanical strength of various silane molecules bonded to a surface. This data was then used to train a machine learning model capable of predicting the performance of over 84,000 different silane molecules, vastly accelerating the screening process. researchgate.net AI-driven methods are also being used to streamline the discovery of novel synthesis routes and optimize reaction conditions.
The integration of these computational tools allows for a systematic, high-throughput approach to silane research, reducing the reliance on trial-and-error experimentation and enabling the rational design of silanes with optimized properties.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-decene (B1663960) |
| Trimethylsilane (B1584522) |
| Iron |
| Cobalt |
| Nickel |
| Nickel(II) tert-butoxide (Ni(OᵗBu)₂) |
| Iridium |
| Platinum |
| Silica (B1680970) |
| Carbon nanotubes |
| Sulfur |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
